An In-Depth Technical Guide to 2,3-Difluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,3-Difluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-5-nitrobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from closely related analogues to project its physicochemical properties, outline plausible synthetic strategies, and discuss its potential applications. The content herein is intended to serve as a foundational resource for researchers and developers working with fluorinated organic compounds, enabling them to anticipate the characteristics and utility of 2,3-Difluoro-5-nitrobenzoic acid in their scientific endeavors.
Introduction
Fluorinated benzoic acids are a class of compounds that have garnered considerable attention in the scientific community due to their unique electronic properties and their utility as versatile building blocks in the synthesis of complex organic molecules. The introduction of fluorine atoms and a nitro group onto the benzoic acid scaffold can profoundly influence the molecule's acidity, reactivity, and biological activity. This guide focuses on the specific isomer, 2,3-Difluoro-5-nitrobenzoic acid, providing a detailed exploration of its core characteristics.
Molecular Structure and Properties
The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and inherent properties.
Chemical Structure and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 2,3-Difluoro-5-nitrobenzoic acid . Its chemical structure consists of a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a nitro group at the 5 position, and a carboxylic acid group at the 1 position.
The chemical formula for 2,3-Difluoro-5-nitrobenzoic acid is C₇H₃F₂NO₄ .
Molecular Weight
Based on its chemical formula, the theoretical molecular weight of 2,3-Difluoro-5-nitrobenzoic acid can be calculated as follows:
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Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
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Hydrogen (H): 3 atoms × 1.008 g/mol = 3.024 g/mol
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Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
Total Molecular Weight = 203.10 g/mol
This calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Properties
Direct experimental data for 2,3-Difluoro-5-nitrobenzoic acid is scarce. However, by examining the properties of analogous compounds, we can project its likely physicochemical characteristics.
| Property | Projected Value for 2,3-Difluoro-5-nitrobenzoic acid | Comparative Data for Related Isomers |
| Melting Point (°C) | Estimated to be in the range of 140-160 °C | 2-Fluoro-5-nitrobenzoic acid: 142-144 °C |
| Boiling Point (°C) | Predicted to be >350 °C (with decomposition) | 2,5-Difluoro-4-nitrobenzoic acid: 364.8 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | 4-Amino-2,3-difluoro-5-nitrobenzoic acid is soluble in DMSO and slightly soluble in water.[1] |
| pKa | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the fluorine and nitro groups. | The presence of electron-withdrawing fluorine atoms generally increases the acidity of carboxylic acids.[2] |
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would start from a commercially available difluorobenzoic acid and introduce the nitro group at the desired position.
Caption: Retrosynthetic analysis for 2,3-Difluoro-5-nitrobenzoic acid.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for yield and purity.
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Nitration of 2,3-Difluorobenzoic Acid:
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To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,3-difluorobenzoic acid with stirring.
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A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
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The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
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The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
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The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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The regioselectivity of the nitration will be directed by the existing substituents on the benzene ring. The carboxylic acid is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects will determine the distribution of isomers formed.
Applications in Research and Development
The unique structural features of 2,3-Difluoro-5-nitrobenzoic acid make it a promising candidate for various applications, particularly in the pharmaceutical and materials science sectors.
Pharmaceutical Intermediate
Fluorinated and nitro-substituted benzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common functional handle for further molecular elaboration.
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Kinase Inhibitors: Many small molecule kinase inhibitors feature fluorinated aromatic rings.
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Antibacterial Agents: The quinolone class of antibiotics often incorporates fluorinated benzoic acid derivatives.[3]
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Anticancer Agents: The structural motifs present in this molecule are found in various compounds with demonstrated anticancer activity.
Materials Science
The incorporation of highly polar nitro and fluoro groups can impart unique properties to polymers and other advanced materials, influencing characteristics such as thermal stability, dielectric constant, and non-linear optical properties.
Analytical Characterization
The identity and purity of 2,3-Difluoro-5-nitrobenzoic acid would be confirmed using a suite of standard analytical techniques.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for assessing the purity and quantifying the compound. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) would likely provide good separation. A sensitive LC-MS-MS method can be developed for the direct determination and quantification of fluorobenzoic acids.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester would be necessary for GC analysis. This technique would provide valuable structural information from the mass fragmentation pattern.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure elucidation. The coupling patterns and chemical shifts would provide detailed information about the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (symmetric and asymmetric N-O stretches) would be expected.
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Mass Spectrometry (MS): This would confirm the molecular weight of the compound.
Caption: A generalized workflow for the synthesis and analysis of 2,3-Difluoro-5-nitrobenzoic acid.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,3-Difluoro-5-nitrobenzoic acid. While a specific Material Safety Data Sheet (MSDS) is not available, the following guidelines are based on the known hazards of similar compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2,3-Difluoro-5-nitrobenzoic acid represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular properties, potential synthetic routes, and likely applications. It is our hope that this document will serve as a catalyst for further research into this and other novel fluorinated aromatic compounds, ultimately leading to the development of new technologies and therapeutics.
References
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Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid. ResearchGate. Retrieved from [Link]
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IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved from [Link]
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ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Retrieved from [Link]
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- 1. indiamart.com [indiamart.com]
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- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
